molecular formula C22H19ClN4O3 B2443872 [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946302-75-6

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2443872
CAS No.: 946302-75-6
M. Wt: 422.87
InChI Key: PQSZGKBNGIYESB-UHFFFAOYSA-N
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Description

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C22H19ClN4O3 and its molecular weight is 422.87. The purity is usually 95%.
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Properties

IUPAC Name

[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3/c1-13-6-4-5-7-18(13)21-24-19(15(3)30-21)12-29-22(28)20-14(2)27(26-25-20)17-10-8-16(23)9-11-17/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSZGKBNGIYESB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC24H24N4O4
Molecular Weight432.48 g/mol
LogP4.0805
Polar Surface Area73.185 Ų
Hydrogen Bond Acceptors8

Biological Activity Overview

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific biological activities observed in vitro.

Anticancer Activity

Research has shown that the compound demonstrates potent anticancer effects against several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colorectal cancer), and U-937 (leukemia).

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 pathway
HCT-1162.41Caspase activation
U-9370.75Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound's mechanism involves inducing apoptosis, as evidenced by increased p53 expression and caspase activation in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens.

Table 2: Antimicrobial Efficacy

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds within the same class:

  • Study on Triazole Derivatives :
    • A series of triazole derivatives were synthesized and tested for anticancer activity.
    • Compounds with similar structural motifs exhibited IC50 values comparable to those of this compound, reinforcing the potential of this chemical scaffold in drug development .
  • Oxazole Derivatives :
    • In a comparative study on oxazole derivatives, it was found that modifications to the oxazole ring significantly influenced biological activity.
    • The most active derivatives showed enhanced cytotoxicity against breast and melanoma cancer cell lines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing both oxazole and triazole moieties can exhibit antimicrobial properties. For instance, derivatives of triazoles are known for their effectiveness against a variety of pathogens, including bacteria and fungi. The presence of the oxazole ring may enhance this activity by providing additional sites for interaction with microbial enzymes or receptors .

Anticancer Potential

Studies have shown that triazole derivatives can possess anticancer properties by inhibiting specific pathways involved in tumor growth and metastasis. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines and inhibit cell proliferation. Preliminary results suggest that it may act through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also under investigation. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting a possible therapeutic role in treating inflammatory diseases .

Case Study 1: Antimicrobial Screening

A study conducted on various oxazole and triazole derivatives demonstrated that compounds similar to [5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the compound's potential as a lead candidate for antibiotic development .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced apoptosis at concentrations as low as 10 μM. Mechanistic studies suggested that it activated caspase pathways and inhibited cell cycle progression, making it a promising candidate for further development as an anticancer agent .

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